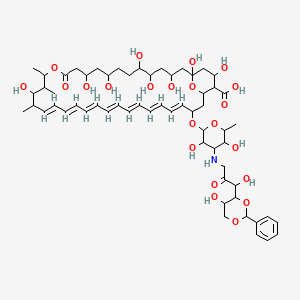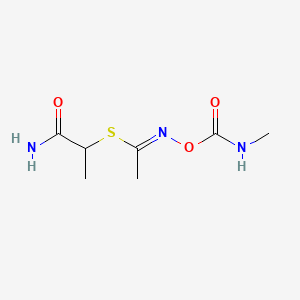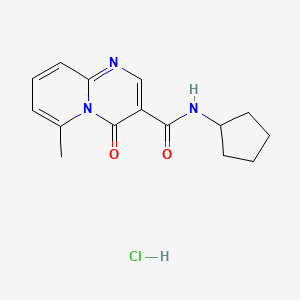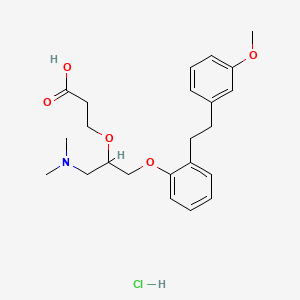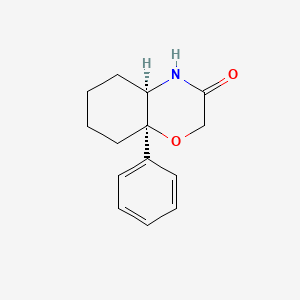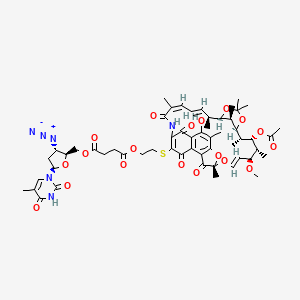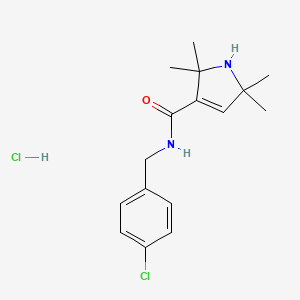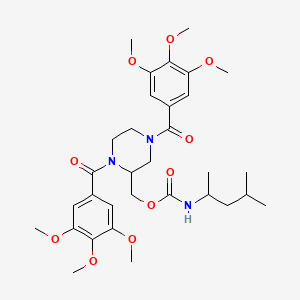
2-Hydroxy-4-(4-methylphenyl)-4-oxo-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-2-butenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4-(4-methylphenyl)-4-oxo-N-tricyclo(3311(sup 3,7))dec-1-yl-2-butenamide is a complex organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(4-methylphenyl)-4-oxo-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-2-butenamide typically involves multiple steps:
Formation of the tricyclo decyl group: This can be achieved through a series of cyclization reactions.
Attachment of the methylphenyl group: This step might involve Friedel-Crafts alkylation.
Incorporation of the hydroxyl and oxo groups: These functional groups can be introduced through oxidation and reduction reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase yield and efficiency, as well as ensuring the reactions are environmentally friendly.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The methylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
2-Hydroxy-4-(4-methylphenyl)-4-oxo-N-tricyclo(331
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the production of specialized materials or chemicals.
作用機序
The mechanism of action would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, altering biochemical pathways. The tricyclo decyl group could provide stability, while the hydroxyl and oxo groups might be involved in hydrogen bonding or other interactions.
類似化合物との比較
Similar Compounds
- 2-Hydroxy-4-(4-methylphenyl)-4-oxo-N-cyclohexyl-2-butenamide
- 2-Hydroxy-4-(4-methylphenyl)-4-oxo-N-phenyl-2-butenamide
Uniqueness
The presence of the tricyclo decyl group in 2-Hydroxy-4-(4-methylphenyl)-4-oxo-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-2-butenamide makes it unique compared to other similar compounds. This group can provide additional stability and unique chemical properties, potentially leading to different reactivity and applications.
特性
CAS番号 |
126681-79-6 |
|---|---|
分子式 |
C21H25NO3 |
分子量 |
339.4 g/mol |
IUPAC名 |
(Z)-N-(1-adamantyl)-4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enamide |
InChI |
InChI=1S/C21H25NO3/c1-13-2-4-17(5-3-13)18(23)9-19(24)20(25)22-21-10-14-6-15(11-21)8-16(7-14)12-21/h2-5,9,14-16,23H,6-8,10-12H2,1H3,(H,22,25)/b18-9- |
InChIキー |
RLGOWIDYKKKRCH-NVMNQCDNSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C(=C/C(=O)C(=O)NC23CC4CC(C2)CC(C4)C3)/O |
正規SMILES |
CC1=CC=C(C=C1)C(=CC(=O)C(=O)NC23CC4CC(C2)CC(C4)C3)O |
溶解性 |
8.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




